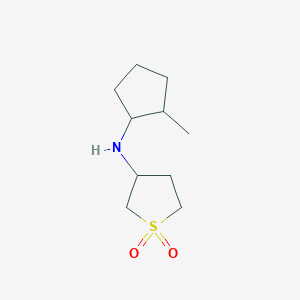
3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . This compound is a derivative of tetrahydrothiophene, which is a sulfur-containing heterocycle. The presence of the 2-methylcyclopentylamino group and the 1,1-dioxide functional group makes this compound unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the oxidation of thiophenes. Common oxidizing agents used in this process include organic peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction is carried out under neutral conditions, and the workup procedure is relatively simple, often involving the conversion of the oxidizing agent into a byproduct like acetone .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the oxidation of thiophenes using inorganic oxidizing reagents such as sodium perborate (NaBO3·4H2O) in acetic acid (AcOH) or fluorine in water/acetonitrile (H2O/CH3CN) mixtures . These methods provide better yields and are scalable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion of thiophenes to thiophene 1,1-dioxides.
Reduction: Reduction of thiophene 1,1-dioxides to thiophenes.
Substitution: Nucleophilic substitution reactions involving the amino group.
Cycloaddition: Diels-Alder reactions where thiophene 1,1-dioxides act as dienophiles.
Common Reagents and Conditions
Oxidation: Organic peracids (e.g., peracetic acid, m-chloroperbenzoic acid), dimethyldioxirane.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Cycloaddition: Dienes in the presence of a catalyst.
Major Products
Oxidation: Thiophene 1,1-dioxides.
Reduction: Thiophenes.
Substitution: Substituted tetrahydrothiophenes.
Cycloaddition: Cycloadducts with various dienes.
Wissenschaftliche Forschungsanwendungen
3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets and pathways. As a sulfur-containing heterocycle, it can participate in redox reactions, acting as an electron donor or acceptor . This property makes it useful in various catalytic processes and as a potential therapeutic agent. The compound’s ability to undergo nucleophilic substitution and cycloaddition reactions also contributes to its versatility in chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothiophene: A sulfur-containing heterocycle with a similar structure but lacking the 2-methylcyclopentylamino group and the 1,1-dioxide functional group.
Thiophene: An aromatic sulfur-containing heterocycle that serves as a precursor to thiophene 1,1-dioxides.
Sulfolane: A sulfone derivative of tetrahydrothiophene used as a polar solvent.
Uniqueness
3-((2-Methylcyclopentyl)amino)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the 2-methylcyclopentylamino group and the 1,1-dioxide functional group. These features enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C10H19NO2S |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
N-(2-methylcyclopentyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-8-3-2-4-10(8)11-9-5-6-14(12,13)7-9/h8-11H,2-7H2,1H3 |
InChI-Schlüssel |
IKFBCOUHOSRGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1NC2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydropyrazino[1,2-a]indole methanesulfonate](/img/structure/B13224221.png)

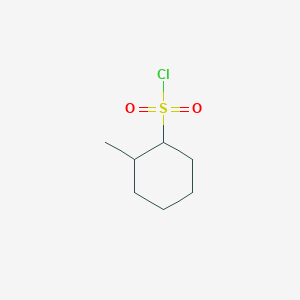
![{5-Methoxyimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13224245.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13224253.png)
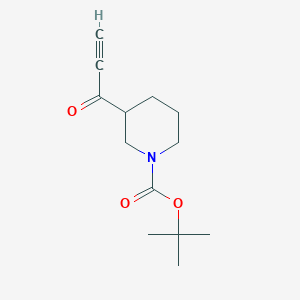
![8-(1-Propyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13224262.png)
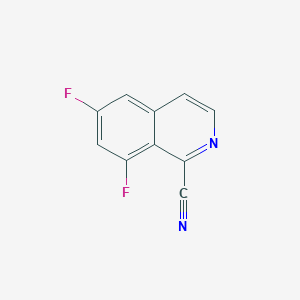
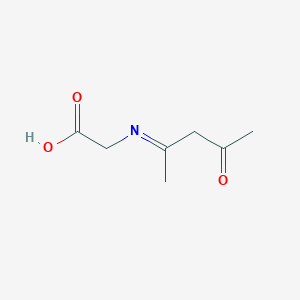
![Benzyl 3-(chloromethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13224281.png)

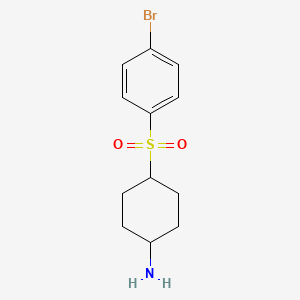
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine](/img/structure/B13224294.png)
